molecular formula C6H13ClN2O3 B112491 L-beta-Homoglutamine hydrochloride CAS No. 336182-05-9

L-beta-Homoglutamine hydrochloride

Cat. No.: B112491
CAS No.: 336182-05-9
M. Wt: 196.63 g/mol
InChI Key: UCMJADDIUIIUTC-WCCKRBBISA-N
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Description

L-beta-Homoglutamine hydrochloride, also known as (3S)-3,6-diamino-6-oxohexanoic acid hydrochloride, is a white powder with a molecular weight of 196.63 g/mol . This compound is a derivative of L-glutamine and is characterized by its unique structure, which includes both amino and carboxyl groups. It is commonly used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-beta-Homoglutamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of L-glutamine with specific reagents under controlled conditions. The synthesis typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process ensures consistent product quality and high yield. The industrial production methods are optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

L-beta-Homoglutamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The amino and carboxyl groups in the compound make it susceptible to substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

L-beta-Homoglutamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its role in metabolic pathways and its interactions with enzymes.

    Medicine: Research explores its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of L-beta-Homoglutamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing various biochemical processes. It may also modulate the activity of certain receptors and signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

L-beta-Homoglutamine hydrochloride can be compared with other similar compounds, such as:

This compound is unique due to its specific structure and reactivity, which make it valuable for various research applications.

Properties

IUPAC Name

(3S)-3,6-diamino-6-oxohexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3.ClH/c7-4(3-6(10)11)1-2-5(8)9;/h4H,1-3,7H2,(H2,8,9)(H,10,11);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMJADDIUIIUTC-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N)[C@@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375929
Record name L-beta-Homoglutamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336182-05-9
Record name L-beta-Homoglutamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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